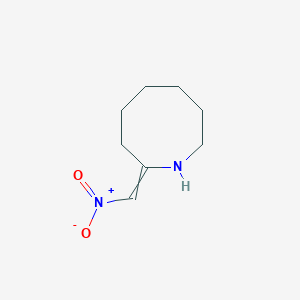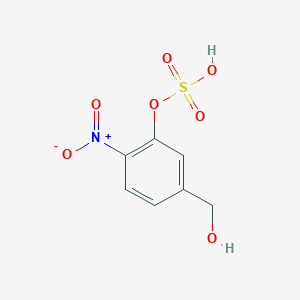
5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate is a chemical compound with significant interest in various scientific fields This compound is known for its unique structural properties, which include a hydroxymethyl group, a nitro group, and a sulfate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate typically involves the nitration of 5-(Hydroxymethyl)phenol followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 2-position of the phenol ring. The subsequent sulfonation step involves reacting the nitrated compound with sulfur trioxide or chlorosulfonic acid to form the sulfate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfate ester.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-2-nitrophenyl hydrogen sulfate.
Reduction: 5-(Hydroxymethyl)-2-aminophenyl hydrogen sulfate.
Substitution: Products depend on the nucleophile used, such as 5-(Hydroxymethyl)-2-nitrophenol if hydroxide is used.
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)furfural: Known for its use in biomass conversion and as a platform chemical for producing biofuels and biochemicals.
5-(Chloromethyl)furfural: A halogenated analog with applications in organic synthesis.
5-(Bromomethyl)furfural: Another halogenated derivative used in chemical research.
Uniqueness
5-(Hydroxymethyl)-2-nitrophenyl hydrogen sulfate is unique due to the presence of both a nitro group and a sulfate ester, which confer distinct reactivity and potential applications compared to its analogs. Its ability to undergo diverse chemical reactions makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
61161-79-3 |
|---|---|
Fórmula molecular |
C7H7NO7S |
Peso molecular |
249.20 g/mol |
Nombre IUPAC |
[5-(hydroxymethyl)-2-nitrophenyl] hydrogen sulfate |
InChI |
InChI=1S/C7H7NO7S/c9-4-5-1-2-6(8(10)11)7(3-5)15-16(12,13)14/h1-3,9H,4H2,(H,12,13,14) |
Clave InChI |
WUPODUOTHMINNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CO)OS(=O)(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane)](/img/structure/B14601065.png)

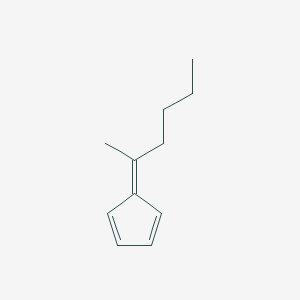
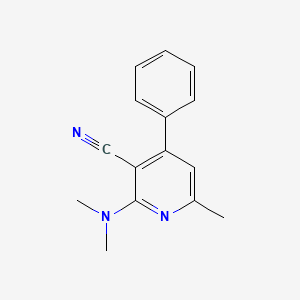
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-](/img/structure/B14601093.png)
![Magnesium bis[trimethylsilicate(1-)]](/img/structure/B14601100.png)

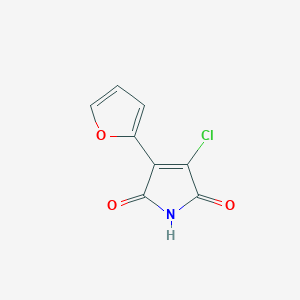
![(E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14601120.png)

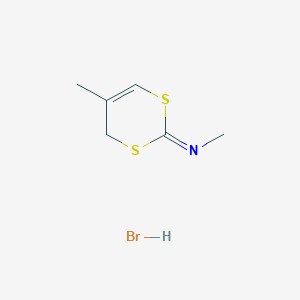
![1-Nitro-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14601133.png)
